1-Methyl-7-nitroindoline

Genetic Toxicology Drug Discovery Chemical Biology

Researchers requiring precise spatiotemporal control in neuroscience applications often face issues with mutagenic impurities in nitroindoline libraries or receptor interference from conventional caging groups. 1-Methyl-7-nitroindoline offers a validated solution: • Nonmutagenic C7-nitro substitution pattern, reducing false-positive risk in HTS campaigns. • Key intermediate for 1-acyl-7-nitroindoline caged compounds; achieves up to 20-fold photorelease enhancement with sensitizers. • Produces NMDA receptor-inert caged ligands, eliminating the inhibition artifacts common with CNB-based probes. Supplied with consistent purity and reliable global logistics for drug discovery and optogenetic workflows.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B11910521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-7-nitroindoline
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN1CCC2=C1C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O2/c1-10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-4H,5-6H2,1H3
InChIKeyOHDFWPOGBJZDSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-7-nitroindoline: Key Properties & Sourcing


1-Methyl-7-nitroindoline (CAS: 221313-72-0) is a heterocyclic organic compound belonging to the 7-nitroindoline class, characterized by an indoline core with a methyl group at the N1 position and a nitro group at the C7 position . This derivative serves as a versatile building block in synthetic organic chemistry and as a key intermediate in the preparation of photocleavable precursors and caged compounds [1]. Its molecular structure (C9H10N2O2, MW: 178.19) and unique substitution pattern confer distinct physicochemical and biological properties that differentiate it from other nitroindoline isomers and analogs .

1-Methyl-7-nitroindoline: Generic Substitution Risks


Generic substitution among nitroindoline derivatives is not scientifically valid due to the profound impact of substituent position and N-functionalization on both photochemical and biological properties. The presence of a nitro group at the C7 position, as opposed to C5 or C6, is a critical determinant of mutagenic potential, with C7-nitro derivatives being classified as nonmutagenic while C5- and C6-nitro isomers exhibit measurable mutagenic activity [1]. Furthermore, N-methylation, as seen in 1-Methyl-7-nitroindoline, significantly alters the reactivity and serves as a crucial step in synthesizing N-acyl photocleavable precursors, which are essential for applications in neuroscience and cell biology [2]. This evidence underscores that even structurally close analogs cannot be assumed to perform identically and that specific substitution patterns must be matched to the intended application.

1-Methyl-7-nitroindoline: Evidence Comparison


C7-Nitro Substitution: Nonmutagenic Profile

In a head-to-head structure-activity relationship study of nitroindoline isomers in the Salmonella typhimurium mutagenicity assay (Ames test), the C7-nitro substitution pattern, as found in 1-Methyl-7-nitroindoline, resulted in a nonmutagenic classification. This is in direct contrast to C5- and C6-nitroindoline isomers, which exhibited measurable mutagenic activity under the same assay conditions [1]. The study tested eleven nitro derivatives and their N-methylated counterparts in strains TA98 and TA100, establishing a clear positional effect.

Genetic Toxicology Drug Discovery Chemical Biology

N-Methylation for Photocleavable Cage Synthesis

1-Methyl-7-nitroindoline serves as a direct precursor to 1-acyl-7-nitroindoline derivatives, a class of photocleavable protecting groups. Comparative studies show that 1-acetyl-7-nitroindolines can achieve up to a 20-fold enhancement in photorelease efficiency for acetate when conjugated with a triplet sensitizer, relative to unsensitized compounds [1]. The N-methylation step is essential for subsequent acylation, enabling the creation of caged neurotransmitters with improved photochemical properties.

Photopharmacology Chemical Synthesis Neuroscience

Non-Inhibitory NMDA Receptor Profile

A comparative analysis of caged neurotransmitter precursors revealed that NI- and MNI-caged amino acids, derived from the 7-nitroindoline scaffold, do not inhibit NMDA receptors, in contrast to CNB-caged compounds which exhibit significant inhibitory effects [1]. This is a crucial functional differentiation, as the 1-Methyl-7-nitroindoline core is a key building block for these non-inhibitory caged ligands.

Neuropharmacology Receptor Pharmacology Caged Compounds

1-Methyl-7-nitroindoline: Optimal Applications


Nonmutagenic Screening Library Synthesis

In drug discovery, screening libraries must avoid compounds with intrinsic mutagenic potential to prevent false-positive hits. 1-Methyl-7-nitroindoline is the ideal core scaffold for generating diverse compound libraries due to its nonmutagenic profile, as established by its C7-nitro substitution pattern [1]. This property is essential for high-throughput screening campaigns where compound safety and data integrity are paramount.

Caged Neurotransmitters for Optogenetics

Neuroscience research requiring precise spatiotemporal control of neurotransmitter release benefits from the 7-nitroindoline scaffold's photochemical properties. 1-Methyl-7-nitroindoline is a critical intermediate for synthesizing 1-acyl-7-nitroindolines, which can achieve up to a 20-fold enhancement in photorelease efficiency when conjugated with a sensitizer [1]. This makes it an essential starting material for labs developing next-generation caged compounds for optogenetic studies.

Non-Interfering Caged Ligands for NMDA Receptors

Researchers investigating NMDA receptor function require caged agonists that do not interfere with receptor activity. The 7-nitroindoline scaffold, from which 1-Methyl-7-nitroindoline is derived, forms the basis of caged ligands that are inert at NMDA receptors, unlike CNB-based caged compounds which cause significant inhibition [1]. This application is critical for obtaining accurate, artifact-free electrophysiological data in studies of synaptic plasticity and neurological disorders.

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